Cas no 175278-12-3 (4-Bromo-2-(trifluoromethoxy)iodobenzene)
4-Bromo-2-(trifluoromethoxy)iodobenzene Chemical and Physical Properties
Names and Identifiers
-
- 4-Bromo-2-(trifluoromethoxy)iodobenzene
- 4-Bromo-1-iodo-2-(trifluoromethoxy)benzene
- 4-bromo-2-(trifluoromethoxy)iodo
- 5-Bromo-2-iodo-1-(trifluoromethoxy)benzene
- 4-Bromo-1-iodo-2-trifluoromethoxybenzene
- 5-Bromo-2-iodophenyl trifluoromethyl ether
- BUTTPARK 50\01-76
- 5-Bromo-2-iodophenyl trifluoromethyl ether, 5-Bromo-2-iodo-alpha,alpha,alpha-trifluoroanisole
- 4-Bromo-2-(trifluoromethoxy)iodobenzene97%
- 4-Bromo-2-(trifluoromethoxy)iodobenzene 97%
- 4-Bromo-1-iodo-2-(trifluoromethoxy)benzene 97%
- Benzene, 4-bromo-1-iodo-2-(trifluoromethoxy)-
- 4-IODO-3-(TRIFLUOROMETHOXY)BROMOBENZENE
- PubChem8528
- KSC496A9F
- IGWVTCXEZVURNB-UHFFFAOYSA-N
- VZ28445
- CS-W002479
- 4-bromo-2-(trifluoro-methoxy)iodobenzene
- DS-1026
- 4-bromo-1-iodo-2-trifluoromethoxy-benzene
- 175278-12-3
- DTXSID30371351
- 4-bromo-1-iodo-2-(trifluormethoxy)benzene
- EN300-211178
- A812044
- AM61369
- PS-6988
- MFCD00179334
- FT-0617719
- AKOS015835585
- SY024317
- SCHEMBL208366
-
- MDL: MFCD00179334
- Inchi: 1S/C7H3BrF3IO/c8-4-1-2-5(12)6(3-4)13-7(9,10)11/h1-3H
- InChI Key: IGWVTCXEZVURNB-UHFFFAOYSA-N
- SMILES: IC1C=CC(=CC=1OC(F)(F)F)Br
Computed Properties
- Exact Mass: 365.83600
- Monoisotopic Mass: 365.83641g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 176
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 4.4
- Topological Polar Surface Area: 9.2
Experimental Properties
- Color/Form: Not determined
- Density: 2.182
- Melting Point: ~26°C
- Boiling Point: 244 ºC
- Flash Point: 101 ºC
- PSA: 9.23000
- LogP: 3.95230
- Solubility: Not determined
4-Bromo-2-(trifluoromethoxy)iodobenzene Security Information
- Hazard Statement: H302+H312+H332-H315-H319-H335
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
4-Bromo-2-(trifluoromethoxy)iodobenzene Customs Data
- HS CODE:2909309090
- Customs Data:
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
4-Bromo-2-(trifluoromethoxy)iodobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 004301-1g |
4-Bromo-2-(trifluoromethoxy)iodobenzene |
175278-12-3 | 97% | 1g |
£10.00 | 2022-02-28 | |
| Fluorochem | 004301-10g |
4-Bromo-2-(trifluoromethoxy)iodobenzene |
175278-12-3 | 97% | 10g |
£23.00 | 2022-02-28 | |
| Fluorochem | 004301-25g |
4-Bromo-2-(trifluoromethoxy)iodobenzene |
175278-12-3 | 97% | 25g |
£44.00 | 2022-02-28 | |
| Fluorochem | 004301-100g |
4-Bromo-2-(trifluoromethoxy)iodobenzene |
175278-12-3 | 97% | 100g |
£122.00 | 2022-02-28 | |
| Alichem | A013033512-250mg |
4-Iodo-3-(trifluoromethoxy)bromobenzene |
175278-12-3 | 97% | 250mg |
480.00 USD | 2021-06-22 | |
| Alichem | A013033512-500mg |
4-Iodo-3-(trifluoromethoxy)bromobenzene |
175278-12-3 | 97% | 500mg |
782.40 USD | 2021-06-22 | |
| Alichem | A013033512-1g |
4-Iodo-3-(trifluoromethoxy)bromobenzene |
175278-12-3 | 97% | 1g |
1,564.50 USD | 2021-06-22 | |
| Apollo Scientific | PC1593T-5g |
4-Bromo-1-iodo-2-(trifluoromethoxy)benzene |
175278-12-3 | 97% | 5g |
£15.00 | 2025-02-19 | |
| Apollo Scientific | PC1593T-25g |
4-Bromo-1-iodo-2-(trifluoromethoxy)benzene |
175278-12-3 | 97% | 25g |
£25.00 | 2025-02-19 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B829091-1g |
4-Bromo-2-(trifluoromethoxy)iodobenzene |
175278-12-3 | 97% | 1g |
¥62.00 | 2022-09-02 |
4-Bromo-2-(trifluoromethoxy)iodobenzene Suppliers
4-Bromo-2-(trifluoromethoxy)iodobenzene Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on 4-Bromo-2-(trifluoromethoxy)iodobenzene
Recent Advances in the Application of 4-Bromo-2-(trifluoromethoxy)iodobenzene (CAS: 175278-12-3) in Chemical Biology and Pharmaceutical Research
The compound 4-Bromo-2-(trifluoromethoxy)iodobenzene (CAS: 175278-12-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications as a key intermediate in the synthesis of bioactive molecules. This research brief aims to provide an overview of the latest advancements involving this compound, highlighting its role in drug discovery, medicinal chemistry, and materials science.
Recent studies have demonstrated the utility of 4-Bromo-2-(trifluoromethoxy)iodobenzene as a building block for the synthesis of novel aryl halides, which are crucial in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in the development of pharmaceutical compounds, including kinase inhibitors and GPCR modulators. The presence of bromo, iodo, and trifluoromethoxy groups in this compound offers multiple sites for functionalization, enabling the creation of diverse molecular architectures.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized 4-Bromo-2-(trifluoromethoxy)iodobenzene to synthesize a series of potent PDE4 inhibitors, showcasing its potential in treating inflammatory diseases. The compound's unique electronic properties, attributed to the trifluoromethoxy group, were found to enhance the binding affinity of the inhibitors to their target enzymes. This finding underscores the importance of halogenated aromatic compounds in drug design.
Another notable application of 4-Bromo-2-(trifluoromethoxy)iodobenzene is in the field of positron emission tomography (PET) imaging. A recent study in ACS Chemical Biology reported the use of this compound as a precursor for the radiolabeling of bioactive molecules with fluorine-18, a radioisotope commonly used in PET imaging. The study highlighted the compound's stability and reactivity under radiolabeling conditions, making it a promising candidate for the development of new imaging agents.
Despite its promising applications, challenges remain in the large-scale synthesis and purification of 4-Bromo-2-(trifluoromethoxy)iodobenzene. Recent advancements in flow chemistry and catalytic methods have shown potential in addressing these issues, as reported in Organic Process Research & Development. These innovations could pave the way for broader utilization of this compound in industrial and academic settings.
In conclusion, 4-Bromo-2-(trifluoromethoxy)iodobenzene (CAS: 175278-12-3) continues to be a valuable tool in chemical biology and pharmaceutical research. Its multifaceted applications in drug discovery, imaging, and materials science highlight its significance in advancing scientific and medical frontiers. Future research should focus on optimizing synthetic routes and exploring new therapeutic and diagnostic applications of this versatile compound.
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